4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile, such as acetonitrile, under acidic conditions to form the triazole ring.
Substitution Reaction: The triazole intermediate is then subjected to a nucleophilic substitution reaction with aniline to introduce the aniline moiety at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety, which is known for its biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or other biological processes.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure but different functional groups and applications.
Uniqueness
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to its specific combination of a triazole ring with a diethoxyphenyl group and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C18H20N4O2/c1-3-23-15-10-7-13(11-16(15)24-4-2)18-20-17(21-22-18)12-5-8-14(19)9-6-12/h5-11H,3-4,19H2,1-2H3,(H,20,21,22) |
InChI Key |
ZAJQYIIXWPTWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)OCC |
Origin of Product |
United States |
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